6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-coumarin
Description
Historical Context and Significance of the Coumarin (B35378) Scaffold
The journey of coumarin began in 1820 when it was first isolated from the tonka bean (Dipteryx odorata). researchgate.net Initially recognized for its pleasant sweet odor, which led to its use in perfumes and as a food additive, the biological activities of coumarins soon came to the forefront. bldpharm.com A pivotal moment in the history of the coumarin scaffold was the discovery of its anticoagulant properties, which ultimately led to the development of the widely used drug warfarin (B611796). mdpi.comnih.gov
The basic coumarin structure, consisting of a benzene (B151609) ring fused to an α-pyrone ring, has proven to be a "privileged scaffold." nih.gov This term is used in medicinal chemistry to describe molecular frameworks that are able to bind to multiple biological targets, thus exhibiting a wide array of biological activities. The versatility of the coumarin nucleus allows for chemical modifications at various positions, enabling the synthesis of a vast library of derivatives with tailored pharmacological profiles. Over 1,300 coumarins have been identified from natural sources, highlighting their prevalence in the plant kingdom and their evolutionary selection for biological roles.
Overview of Pharmacological Versatility and Research Interest in Coumarin Analogues
The structural simplicity and synthetic accessibility of the coumarin scaffold have made it a focal point for drug discovery and development. mdpi.comchemsrc.com Coumarin analogues have demonstrated a remarkable spectrum of pharmacological activities, including:
Anticancer: Many coumarin derivatives have shown potential as anticancer agents by inhibiting cancer cell growth. mdpi.comevitachem.comptfarm.pl
Anticoagulant: The historical success of warfarin has spurred ongoing research into new coumarin-based anticoagulants. bldpharm.comresearchgate.net
Anti-inflammatory: Certain coumarin analogues exhibit anti-inflammatory properties. nih.gov001chemical.com
Antimicrobial: The coumarin scaffold has been incorporated into compounds with antibacterial and antifungal activities. nih.govresearchgate.net
Antiviral: Research has explored the potential of coumarin derivatives as antiviral agents, including against HIV. bldpharm.comnih.gov
Neuroprotective: Some coumarin analogues are being investigated for their potential in treating neurodegenerative diseases. nih.govnih.gov
This broad range of activities is attributed to the ability of the coumarin nucleus to interact with various enzymes and receptors within the body. The continued interest in coumarin analogues is driven by the desire to develop more potent, selective, and less toxic therapeutic agents.
Rationale for Investigating Substituted Coumarin-3-carboxamides, with a Focus on 6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-coumarin
Among the vast array of coumarin derivatives, the coumarin-3-carboxamides have emerged as a particularly promising class of compounds. evitachem.comsigmaaldrich.com The introduction of a carboxamide group at the 3-position of the coumarin ring has been shown to be a critical feature for various biological activities, notably in the realm of anticancer research. evitachem.comptfarm.pl
The specific compound, This compound , combines several structural features that make it a molecule of significant interest for medicinal chemists:
The Coumarin-3-carboxamide Core: This fundamental part of the molecule is known to be a pharmacophore for certain biological targets. evitachem.com
Substitution at the 6-position: The presence of a bromine atom at the 6-position of the coumarin ring can influence the compound's electronic properties and its ability to interact with biological targets. Halogen substitutions are a common strategy in drug design to enhance binding affinity and modulate pharmacokinetic properties.
Dichlorophenylcarbamoyl Moiety: The N-substituted phenyl ring with two chlorine atoms (2,5-dichloro) further enhances the lipophilicity and can introduce specific steric and electronic interactions with a target protein. The substitution pattern on this ring is crucial for determining the compound's biological activity.
While extensive research has been conducted on various coumarin-3-carboxamide derivatives, a thorough review of the scientific literature reveals a notable scarcity of specific studies on this compound itself. Chemical suppliers list the compound for early discovery research, providing basic chemical information but no detailed analytical or biological data.
The rationale for its investigation, therefore, is largely predictive and based on the known activities of structurally related compounds. The synthesis of this specific analogue would be a logical step in the systematic exploration of the structure-activity relationships of coumarin-3-carboxamides. Researchers would hypothesize that the unique combination of the bromo and dichlorophenyl substituents could lead to novel or enhanced pharmacological properties, such as increased anticancer potency or selectivity against specific cancer cell lines.
Future research on this compound would likely involve its chemical synthesis, followed by a comprehensive evaluation of its biological activities. This would include screening against a panel of cancer cell lines and potentially other biological targets to uncover its therapeutic potential. The lack of current data highlights an opportunity for new research to fill this knowledge gap and further elucidate the therapeutic promise of the coumarin scaffold.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-N-(2,5-dichlorophenyl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8BrCl2NO3/c17-9-1-4-14-8(5-9)6-11(16(22)23-14)15(21)20-13-7-10(18)2-3-12(13)19/h1-7H,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVWRDUQXNCMBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8BrCl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359729 | |
| Record name | 6-BROMO-3-(2,5-DICHLOROPHENYLCARBAMOYL)-COUMARIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128171-57-3 | |
| Record name | 6-BROMO-3-(2,5-DICHLOROPHENYLCARBAMOYL)-COUMARIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-BROMO-3-(2,5-DICHLOROPHENYLCARBAMOYL)-COUMARIN | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Strategies and Chemical Transformations of 6 Bromo 3 2,5 Dichlorophenylcarbamoyl Coumarin
Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis is a method for planning a chemical synthesis that starts with the target molecule and breaks it down into simpler, commercially available starting materials through a series of logical bond disconnections. amazonaws.com For 6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-coumarin, the analysis reveals a convergent synthetic plan.
The most evident disconnection is at the amide bond, a robust and commonly formed linkage. This C-N bond disconnection simplifies the target molecule into two key precursors: 6-bromo-2-oxo-2H-chromene-3-carboxylic acid (or a reactive derivative like an acid chloride) and 2,5-dichloroaniline (B50420).
A further disconnection of the 6-bromo-coumarin-3-carboxylic acid intermediate is required to identify the foundational building blocks. This involves breaking the heterocyclic coumarin (B35378) ring. Two primary strategies emerge based on the final bond formed during the cyclization step:
Knoevenagel Condensation Approach: This pathway involves disconnecting the C3-C4 bond, leading back to a substituted salicylaldehyde (B1680747) (5-bromosalicylaldehyde) and an active methylene (B1212753) compound, such as malonic acid or its derivatives, which provides the C3-carboxyl group. nih.govsapub.org
Pechmann Condensation Approach: This strategy involves disconnecting the O1-C2 and C4-C4a bonds. This leads to a substituted phenol (B47542) (4-bromophenol) and a β-ketoester capable of generating the 3-carboxy functionality, such as a derivative of oxaloacetic acid. wikipedia.orgorganic-chemistry.org
This analysis suggests that the synthesis can be approached by first constructing a 6-bromo-substituted coumarin with a carboxylic acid handle at the C-3 position, followed by an amide coupling reaction with 2,5-dichloroaniline.
Established Methodologies for Coumarin Core Synthesis
The formation of the coumarin nucleus is a cornerstone of the synthesis. Several classical and modern methods are available, with the choice often depending on the availability of starting materials and the desired substitution pattern. nih.govnih.gov
The Pechmann condensation is a widely used method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions. wikipedia.org The mechanism typically involves an initial transesterification followed by an intramolecular electrophilic attack (a Friedel-Crafts type acylation) onto the activated aromatic ring, and subsequent dehydration. wikipedia.orgorganic-chemistry.org
To apply this method to the target molecule's precursor, 4-bromophenol (B116583) would be reacted with a suitable β-ketoester, such as diethyl oxaloacetate or a similar C4 dicarboxylic acid derivative, in the presence of a strong acid catalyst like sulfuric acid, methanesulfonic acid, or a Lewis acid like AlCl₃. organic-chemistry.org The reaction with 4-bromophenol ensures the bromine atom is correctly positioned at what will become the C-6 position of the coumarin ring, para to the phenolic oxygen.
| Method | Starting Materials | Catalyst/Conditions | Key Features |
| Pechmann Condensation | Phenol, β-Ketoester | Strong Acid (e.g., H₂SO₄, AlCl₃) | One-pot synthesis, good for 4-substituted coumarins. |
| Knoevenagel Condensation | Salicylaldehyde, Active Methylene Compound | Base (e.g., Piperidine (B6355638), Sodium Azide) | Mild conditions, versatile for C-3 substitution. nih.govsapub.org |
| Intramolecular Hydroarylation | Aryl Propiolate | Metal Catalyst (e.g., Pd, Au, Pt) | Modern, efficient, tolerates various functional groups. mdpi.comorganic-chemistry.org |
This table provides a comparative overview of major coumarin synthesis methodologies.
The Knoevenagel condensation provides a powerful route to 3-substituted coumarins. The reaction involves the base-catalyzed condensation of a salicylaldehyde derivative with a compound containing an active methylene group, followed by intramolecular cyclization and dehydration. sapub.orgic.ac.uk
For the synthesis of the 6-bromo-coumarin-3-carboxylic acid intermediate, 5-bromosalicylaldehyde (B98134) would be the required starting material. This aldehyde would be condensed with an active methylene compound such as diethyl malonate or Meldrum's acid. nih.gov The use of Meldrum's acid is particularly advantageous as its subsequent hydrolysis readily yields the desired carboxylic acid at the C-3 position. nih.gov The condensation is typically catalyzed by a weak base like piperidine or sodium azide. nih.govsapub.org
Beyond the classical methods, several other reactions can be employed for coumarin synthesis.
Perkin Reaction: This involves the condensation of a salicylaldehyde with an acetic anhydride (B1165640) in the presence of its corresponding sodium salt. While historically significant, it is less commonly used for complex coumarins. nih.gov
Wittig Reaction: An intramolecular Wittig reaction of an appropriate phenolic phosphorus ylide can also form the coumarin ring system. nih.gov
Metal-Catalyzed Cyclizations: Modern organometallic chemistry offers highly efficient routes. For instance, the palladium-catalyzed intramolecular hydroarylation of aryl propiolates provides a direct, one-step method to the coumarin core and is known to tolerate functional groups like bromine. mdpi.comorganic-chemistry.org In this approach, a 4-bromophenyl propiolate would undergo cyclization to yield the 6-bromocoumarin skeleton.
Introduction of the Bromo Moiety at C-6
The placement of the bromine atom at the C-6 position can be achieved in two primary ways: by using a pre-brominated starting material or by direct bromination of a pre-formed coumarin ring. The former strategy is often preferred as it provides unambiguous regiochemical control. As discussed in the Pechmann and Knoevenagel approaches, using 4-bromophenol or 5-bromosalicylaldehyde, respectively, directly places the bromine at the desired C-6 position.
Direct electrophilic bromination of an existing coumarin ring is an alternative strategy. The regioselectivity of this reaction is highly dependent on the electronic properties of the substituents already present on the coumarin scaffold. cdnsciencepub.comresearchgate.net The coumarin ring system has several potentially nucleophilic sites, including C-3, C-6, and C-8. cdnsciencepub.com
For a substrate like 3-(2,5-dichlorophenylcarbamoyl)-coumarin, the C-3 position is already substituted. The carbamoyl (B1232498) group at C-3 is electron-withdrawing, which deactivates the pyrone ring towards electrophilic attack. Therefore, electrophilic substitution is directed to the benzenoid ring. The ether oxygen of the lactone is an activating, ortho-, para-directing group, favoring substitution at the C-6 (para) and C-8 (ortho) positions.
Several reagents can be used for the direct bromination of coumarins. The choice of reagent and reaction conditions can influence the selectivity and yield. cdnsciencepub.comresearchgate.net
| Brominating Agent | Typical Conditions | Selectivity/Notes |
| Molecular Bromine (Br₂) | Chloroform or Acetic Acid | Can lead to mixtures or addition products across the C3-C4 double bond if unsubstituted. orgsyn.orgresearchgate.net |
| N-Bromosuccinimide (NBS) | CCl₄ or CH₃CN, Radical Initiator or Acid Catalyst | A common and milder alternative to Br₂, but can still result in mixtures depending on the substrate's activation. cdnsciencepub.com |
| 2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TABCO) | Acetonitrile, Reflux | A highly regioselective reagent for activated coumarins, often providing clean monobromination. cdnsciencepub.comresearchgate.net |
This table summarizes common reagents used for the direct bromination of coumarins.
Given the directing effects, direct bromination of 3-(2,5-dichlorophenylcarbamoyl)-coumarin would likely yield a mixture of the 6-bromo and 8-bromo isomers, necessitating chromatographic separation. Therefore, building the coumarin core from a brominated precursor remains the more synthetically efficient and regioselective strategy.
Pre-functionalized Precursors
The logical and most common synthetic route to this compound relies on the preparation of a key intermediate: 6-bromocoumarin-3-carboxylic acid. The synthesis of this precursor begins with an appropriately substituted salicylaldehyde.
The formation of the coumarin-3-carboxylic acid backbone is often achieved through Knoevenagel condensation. mdpi.com A widely used method involves the reaction of a substituted salicylaldehyde with a compound containing an active methylene group, such as Meldrum's acid or malonic acid. mdpi.comnii.ac.jp For the target compound, the synthesis commences with 5-bromosalicylaldehyde. This starting material is condensed with Meldrum's acid, typically facilitated by a base, followed by an intramolecular cyclization to yield the desired 6-bromocoumarin-3-carboxylic acid. mdpi.com This precursor contains the essential functionalities—the bromine atom at the C-6 position and the carboxylic acid group at the C-3 position—required for the subsequent amidation step.
Table 1: Synthesis of the Precursor 6-Bromocoumarin-3-carboxylic acid
| Step | Reactant 1 | Reactant 2 | Key Reaction Type | Product |
|---|
Formation of the Carbamoyl Linker at C-3
The crucial step in the synthesis of the title compound is the formation of the amide bond at the C-3 position, which connects the coumarin core to the dichlorophenyl moiety. This transformation is typically achieved by coupling the pre-functionalized 6-bromocoumarin-3-carboxylic acid with 2,5-dichloroaniline.
The formation of the amide (carbamoyl) linkage from a carboxylic acid and an amine requires the activation of the carboxyl group to facilitate the nucleophilic attack by the amine. Several standard synthetic organic chemistry methods are employed for this purpose.
One common pathway involves the conversion of the carboxylic acid into a more reactive acyl chloride. This is typically accomplished by treating 6-bromocoumarin-3-carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 6-bromocoumarin-3-carbonyl chloride is highly electrophilic and reacts readily with 2,5-dichloroaniline to form the desired amide bond.
Alternatively, and more frequently for preserving sensitive functional groups, direct coupling of the carboxylic acid and amine is performed using peptide coupling agents. nih.govresearchgate.net These reagents activate the carboxylic acid in situ. Commonly used coupling systems include N,N'-dicyclohexylcarbodiimide (DCC) often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), or more modern reagents such as Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) in combination with a non-nucleophilic base like triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine (DIPEA). mdpi.comnih.gov These methods are generally high-yielding and proceed under mild reaction conditions. nih.gov
While the reaction between a carboxylic acid and an amine is the most prevalent method for synthesizing coumarin-3-carboxamides, an alternative theoretical pathway could involve the use of an isocyanate. In this approach, 2,5-dichlorophenyl isocyanate would serve as the source of the N-arylcarbamoyl group. However, this strategy would require a different type of coumarin precursor, one that is nucleophilic at the C-3 position to react with the electrophilic isocyanate. The literature on coumarin-3-carboxamide synthesis predominantly favors the amidation of coumarin-3-carboxylic acid or its esters, as this provides a more direct and versatile route. nih.govacgpubs.org The coupling of the pre-formed 6-bromocoumarin-3-carboxylic acid with 2,5-dichloroaniline using standard amide bond forming reagents remains the most established and reliable strategy. nih.govresearchgate.net
Synthesis of Related Coumarin-3-carboxamide Analogues and Hybrid Structures
The synthetic framework for this compound is highly adaptable, allowing for the generation of a wide array of analogues and more complex hybrid molecules. researchgate.netnih.gov This versatility is crucial for exploring how structural modifications impact the chemical and biological properties of the parent compound.
Modifications to the coumarin nucleus are typically introduced by selecting different substituted salicylaldehydes as the initial starting material. This approach allows for the systematic variation of substituents around the benzopyrone ring system.
Substitution at the C-6 Position : The bromine atom at the C-6 position can be replaced with various other functional groups. By starting with 5-chlorosalicylaldehyde (B124248) or 5-methylsalicylaldehyde, for instance, analogues with chloro or methyl groups at the C-6 position can be synthesized. nih.gov This position has been shown to be significant for modulating biological activity. nih.gov
Substitution at Other Positions : The synthetic route is not limited to C-6 functionalization. Using other commercially available or synthesized salicylaldehydes, functional groups can be introduced at the C-7 or C-8 positions, among others. mdpi.com For example, 7-(diethylamino) and 7-methoxy substituted coumarins are common analogues. nii.ac.jp
Hybrid Structures : More profound diversification involves creating hybrid molecules where the coumarin core is fused or linked to other heterocyclic systems. nih.gov For example, coumarin derivatives have been hybridized with azole moieties such as imidazoles, triazoles, and pyrazoles to generate novel chemical entities. nih.govresearchgate.net
Table 2: Examples of Diversification at the Coumarin Core
| Starting Salicylaldehyde | Resulting C-6/C-7 Substituent |
|---|---|
| 5-Chlorosalicylaldehyde | 6-Chloro |
| 5-Methylsalicylaldehyde | 6-Methyl |
| 4-(Diethylamino)salicylaldehyde | 7-Diethylamino |
The N-phenyl portion of the molecule offers another key site for structural modification. By varying the amine component in the coupling reaction, a large library of N-substituted coumarin-3-carboxamides can be generated.
Varying Phenyl Ring Substituents : The 2,5-dichloro substitution pattern on the N-phenyl ring can be readily altered. A wide range of substituted anilines are commercially available and can be used in the amidation step. Studies have reported the synthesis of coumarin-3-carboxamides with N-phenyl rings bearing fluoro, difluoro, chloro, bromo, methyl, and methoxy (B1213986) substituents at various positions. nih.govresearchgate.net These modifications can influence the molecule's electronic properties and steric profile.
Replacement of the N-Phenyl Moiety : The entire N-phenyl ring can be substituted with other groups. The coupling reaction can be performed with different types of primary or secondary amines, including aliphatic amines (e.g., isobutylamine) or other arylmethylamines (e.g., benzylamine), to yield a diverse set of carboxamide analogues. acgpubs.orgmdpi.com
Table 3: Examples of N-Phenyl Moiety Modulation
| Amine Reactant | Resulting N-Substituent | Reference |
|---|---|---|
| 4-Fluoroaniline | N-(4-fluorophenyl) | nih.gov |
| 2,5-Difluoroaniline | N-(2,5-difluorophenyl) | nih.govresearchgate.net |
| 4-Methylaniline (p-Toluidine) | N-(4-methylphenyl) | nih.gov |
| Benzylamine | N-benzyl | acgpubs.org |
Biological Activity and Mechanistic Investigations of 6 Bromo 3 2,5 Dichlorophenylcarbamoyl Coumarin and Analogues
Enzyme Inhibition Profiles and Kinetics
Scientific literature was extensively reviewed for data on the cholinesterase inhibitory activity of 6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-coumarin. At present, specific inhibitory concentration (IC50) or kinetic data for the direct inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by this particular compound are not available in the reviewed studies.
However, the broader class of coumarin (B35378) derivatives has been investigated for anti-cholinesterase properties. Studies have shown that the coumarin scaffold can be a promising base for the development of AChE inhibitors. For instance, a series of novel coumarin analogues with phenylpiperazine substitutions at various positions were synthesized and showed anti-AChE activities. nih.gov Another study on N1-(coumarin-7-yl) derivatives demonstrated moderate inhibitory activity against AChE and significant activity against BChE, with some compounds showing IC50 values in the nanomolar range for BChE. nih.gov Specifically, compound 2 in one study, a coumarin derivative, was the most active against AChE with an IC50 of 42.5 ± 2.68 μM. nih.gov
The structure of the coumarin core and the nature of its substituents play a crucial role in determining the inhibitory potential and selectivity towards AChE or BChE. For example, substitutions at the 3 and/or 4 positions of the coumarin ring have been shown to be important for anti-AChE activity. nih.gov
Table 1: Cholinesterase Enzyme Inhibition Data
| Compound | Target Enzyme | IC50/Ki | Notes |
|---|---|---|---|
| This compound | Acetylcholinesterase | Data not available | No specific data found in the reviewed literature. |
While specific inhibitory data for this compound against carbonic anhydrase (CA) isoforms were not found, research on structurally similar compounds provides valuable insights. A study on a series of coumarin-based sulfonamides investigated their potential as selective inhibitors of tumor-associated CA isoforms IX and XII. nih.govresearchgate.net
Within this study, the compound 6-Bromo-2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide , a close analogue of the subject compound, was synthesized and evaluated. nih.gov This analogue demonstrated inhibitory activity against several human carbonic anhydrase (hCA) isoforms. The inhibitory constants (Ki) for this analogue were determined and are presented in Table 2. The study highlighted that many of the synthesized coumarin derivatives showed high potency for inhibiting the tumor-associated CA IX and CA XII with nanomolar activity, while demonstrating selectivity over the cytosolic isoforms CA I and II. researchgate.net Coumarins are considered a novel class of CA inhibitors, and their mechanism of action is distinct from the classical sulfonamide inhibitors. mdpi.com They are believed to act as suicide inhibitors, where the lactone ring of the coumarin is hydrolyzed by the esterase activity of the CA enzyme. mdpi.com
Table 2: Carbonic Anhydrase Inhibition Data for an Analogue Compound
| Compound | Target Enzyme | Ki (nM) | Notes |
|---|---|---|---|
| 6-Bromo-2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide | hCA I | >10000 | Data for a structurally similar analogue. researchgate.net |
| 6-Bromo-2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide | hCA II | 955 | Data for a structurally similar analogue. researchgate.net |
| 6-Bromo-2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide | hCA IX | 21 | Data for a structurally similar analogue. researchgate.net |
There is no specific data available in the reviewed literature regarding the xanthine (B1682287) oxidase (XO) inhibitory activity of this compound. However, the coumarin scaffold is recognized as a promising framework for the development of XO inhibitors. cam.ac.ukresearchgate.net
Structure-activity relationship (SAR) studies on various coumarin derivatives have shed light on the structural features that influence XO inhibition. For instance, the presence and position of hydroxyl groups on the coumarin ring are critical for inhibitory potency. ijbbb.org A study on hydroxylated 3-arylcoumarins identified 3-(3'-Bromophenyl)-5,7-dihydroxycoumarin as a highly potent XO inhibitor, with an IC50 value of 91 nM, which is significantly more potent than the reference drug allopurinol. cam.ac.uk This suggests that halogen substitutions on the 3-phenyl ring can contribute positively to the inhibitory activity. Kinetic studies of this potent analogue revealed a mixed-type inhibition mechanism. cam.ac.uk
Furthermore, many coumarin derivatives with XO inhibitory activity also exhibit antioxidant properties by scavenging reactive oxygen species (ROS). cam.ac.ukresearchgate.net The ability to both inhibit ROS production by XO and directly scavenge ROS makes coumarins interesting candidates for mitigating oxidative stress. ijbbb.org
Table 3: Xanthine Oxidase Inhibition Data
| Compound | Target Enzyme | IC50/Ki | Notes |
|---|
Specific data on the lipoxygenase (LOX) inhibitory activity of this compound could not be located in the reviewed scientific literature. Nevertheless, the potential of the coumarin nucleus as a scaffold for LOX inhibitors has been explored.
Studies on various coumarin derivatives have shown a wide range of lipoxygenase inhibition, from inactive to highly potent. nih.gov The inhibitory activity is highly dependent on the substitution pattern on the coumarin ring. For example, the presence of a benzoyl ring at the 3-position of the coumarin core has been identified as a key feature for enhanced inhibitory activity. nih.gov In one study, 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one was found to be the strongest inhibitor of soybean LOX, with an inhibition of 96.6%. nih.govrsc.org This highlights the importance of the substituent at the 3-position.
While direct data is lacking for the subject compound, the presence of a substituted phenylcarbamoyl group at the 3-position suggests that it could potentially interact with the active site of lipoxygenase.
Table 4: Lipoxygenase Inhibition Data
| Compound | Target Enzyme | % Inhibition / IC50 | Notes |
|---|
No specific inhibitory data for this compound against tyrosinase was found in the reviewed scientific literature. However, the coumarin scaffold has been extensively investigated for the development of tyrosinase inhibitors. rsc.orgresearchgate.netnih.govnih.govresearchgate.net
Structure-activity relationship studies have indicated that substitutions at various positions of the coumarin ring can significantly influence tyrosinase inhibitory activity. For instance, a study on 3-aryl and 3-heteroarylcoumarins revealed that some derivatives are highly potent tyrosinase inhibitors, with one compound exhibiting an IC50 of 0.19 μM, which is about 100 times more active than the reference compound, kojic acid. rsc.orgresearchgate.net The kinetic studies of this potent analogue indicated a competitive mode of inhibition. rsc.orgresearchgate.net
Table 5: Tyrosinase Inhibition Data
| Compound | Target Enzyme | IC50/Ki | Notes |
|---|
Specific inhibitory data for this compound against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) were not available in the reviewed literature. However, the coumarin scaffold is well-established as a promising framework for the design of MAO inhibitors, particularly selective MAO-B inhibitors. scienceopen.comnih.govscienceopen.comfrontiersin.org
Research has shown that the substitution pattern on the coumarin ring plays a critical role in the potency and selectivity of MAO inhibition. A phenyl group at the C-3 position of the coumarin ring has been found to enhance MAO-B inhibition. scienceopen.comscienceopen.com For example, a study on 3-phenylcoumarin (B1362560) derivatives showed that these compounds preferentially inhibit MAO-B, with IC50 values in the micromolar to nanomolar range. frontiersin.org In another study, a series of 3-carboxamido-7-substituted coumarins were synthesized, and one compound was identified as a highly potent MAO inhibitor with an IC50 value of 0.0014 μM. scienceopen.comscienceopen.com
The presence of the 3-(2,5-dichlorophenylcarbamoyl) group in the subject compound suggests a potential for interaction with the MAO enzymes, although experimental data is needed for confirmation.
Table 6: Monoamine Oxidase (MAO) Inhibition Data
| Compound | Target Enzyme | IC50/Ki | Notes |
|---|---|---|---|
| This compound | Monoamine Oxidase A | Data not available | No specific data found in the reviewed literature. |
Other Biologically Relevant Enzyme Targets
No information is available regarding the specific enzymatic targets of this compound.
Anticancer and Cytotoxic Activities in Pre-clinical Models
There are no published pre-clinical studies on the anticancer and cytotoxic activities of this compound.
Induction of Apoptotic Pathways (e.g., Caspase-Dependent Mechanisms)
Data on the ability of this compound to induce apoptosis is not available.
Cell Cycle Arrest and Modulation
There is no information regarding the effects of this compound on cell cycle progression.
Inhibition of Specific Cellular Targets (e.g., MEK1/2, Hsp90)
The inhibitory activity of this compound against specific cellular targets such as MEK1/2 or Hsp90 has not been reported.
Antiproliferative Effects in Various Cell Lines
Specific data on the antiproliferative effects of this compound in any cell line is not available in the scientific literature.
Antimicrobial Activity
There are no studies reporting on the antimicrobial properties of this compound.
Antibacterial Spectrum and Efficacy
Coumarin derivatives are recognized for their potential as antibacterial agents, with their efficacy often influenced by the nature and position of substituents on the coumarin ring. The presence of halogen atoms, such as bromine and chlorine, has been noted in structure-activity relationship (SAR) studies to enhance the antibacterial potential of coumarin analogues. These substitutions can modulate the lipophilicity and electronic properties of the molecule, which may facilitate its interaction with bacterial targets.
Research on various coumarin derivatives has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. For instance, certain synthetic coumarins have shown inhibitory effects against pathogenic strains, and the introduction of bromo and chloro groups is often associated with improved antibacterial potency. The mechanism of action for coumarin-based antibacterials is thought to involve the disruption of bacterial cell membranes and the inhibition of essential enzymes. While specific data on the antibacterial spectrum of this compound is not extensively detailed in the available literature, the structural features suggest a potential for antibacterial efficacy.
Antibacterial Activity of Selected Coumarin Analogues
| Coumarin Analogue | Target Bacteria | Observed Effect | Reference |
|---|---|---|---|
| Coumarin-triazole derivatives | Gram-positive and Gram-negative bacteria | Potent antimicrobial efficacy (MIC = 1–4 μg/mL for some analogues) | nih.gov |
| Coumarin-pyrazole hybrid with CF3 group | Bacillus pumilis | Low MIC (1.95 µg/mL) and MBC (15.6 µg/mL) | nih.gov |
| Coumarin with S-CH3 group | Staphylococcus faecalis | Higher inhibitory ability than penicillin G (MIC = 1.95 µg/mL) | nih.gov |
Antifungal Activity and Mechanisms
Coumarin and its derivatives have demonstrated notable antifungal properties against a range of fungal pathogens. frontiersin.org The core structure of coumarin, a 1,2-benzopyrone, is considered essential for its antimicrobial activity. hu.edu.jo The antifungal mechanism of coumarins can be multifaceted. One of the key mechanisms involves the induction of apoptosis in fungal cells. frontiersin.org Studies on Candida albicans have shown that coumarin can trigger a series of apoptotic events, including the externalization of phosphatidylserine, DNA fragmentation, and nuclear condensation. frontiersin.org
Furthermore, coumarin treatment has been observed to increase intracellular reactive oxygen species (ROS) levels and alter mitochondrial functions, such as mitochondrial membrane potential and morphology. frontiersin.org It also leads to an elevation in cytosolic and mitochondrial Ca2+ levels, and the inhibition of mitochondrial Ca2+ channels can attenuate coumarin-induced apoptosis. frontiersin.org This suggests that the antifungal action is linked to mitochondrial dysfunction and the induction of a programmed cell death pathway in the fungus. frontiersin.org The presence of substituents at the C3 and C4 positions of the coumarin ring is considered favorable for the development of new antimicrobial agents. hu.edu.jo
Antifungal Activity of Coumarin and its Analogues
| Compound | Fungal Species | Mechanism of Action | Reference |
|---|---|---|---|
| Coumarin | Candida albicans | Induction of apoptosis, increased ROS, mitochondrial dysfunction, elevated Ca2+ levels. | frontiersin.org |
| Coumarin derivatives | Aspergillus niger, Candida albicans | Good antifungal activity compared to fluconazole. | nih.gov |
| 3-acetyl and 3-ethyl carboxylate coumarin derivatives | Lasiodiplodia spp. | Enhanced inhibitory effect on radial growth. | hu.edu.jo |
Antiviral Potential (e.g., Anti-HIV Activity)
The antiviral properties of coumarin derivatives have been explored against a variety of viruses, including the human immunodeficiency virus (HIV). nih.govnih.gov Structure-activity relationship (SAR) analyses of coumarin hybrids have indicated that specific substitutions can significantly influence their anti-HIV activity. mdpi.com
Notably, the presence of bromo- or chloro-substituents on the coumarin moiety has been associated with enhanced inhibitory activity against HIV-1 integrase. mdpi.com For instance, SAR studies revealed that the introduction of a halogen atom at the C-6 position of the coumarin ring enhanced anti-HIV-1 integrase activity. mdpi.com While the unsubstituted analogue and the analogue with a bromine atom at the C-6 position were found to be essential for anti-HIV activity, a chlorine atom at the same position, in combination with an alkoxy group at C-8, led to a significant decrease in activity. mdpi.com These findings suggest that the specific pattern of halogenation is crucial for the antiviral effect. The 6-bromo substitution in this compound aligns with the structural features identified as beneficial for anti-HIV activity in some analogues.
Biofilm Formation Inhibition
Bacterial biofilms are a significant concern in clinical settings due to their increased resistance to antimicrobial agents. Coumarin and its derivatives have emerged as promising candidates for inhibiting biofilm formation in a wide range of pathogenic bacteria. mdpi.com These compounds can act as antivirulent agents, disrupting the processes that lead to the establishment of biofilms. mdpi.comnih.gov
The inhibition of quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation, is a key mechanism by which coumarins exert their antibiofilm effects. frontiersin.org For example, coumarin has been shown to inhibit QS in Pseudomonas aeruginosa. frontiersin.org Studies on various coumarin derivatives have demonstrated their ability to inhibit biofilm formation at concentrations that have a low inhibitory effect on bacterial growth, which could reduce the risk of developing drug resistance. nih.gov The presence of a chloro group in the molecular structure has been noted to favor the ability to inhibit biofilm formation. mdpi.com
Biofilm Inhibition by Coumarin Derivatives
| Coumarin Derivative | Bacterial Species | Observed Effect | Reference |
|---|---|---|---|
| Coumarin | Pseudomonas aeruginosa | Inhibition of quorum sensing. | frontiersin.org |
| Hydrazinyl thiazole (B1198619) substituted coumarin analogues | Staphylococcus aureus | High potential to inhibit biofilms with low antibacterial effect. | nih.gov |
| Coumarin with a Cl group | Target strains | Favors the ability to inhibit biofilm formation. | mdpi.com |
Antioxidant and Free Radical Scavenging Capabilities
Coumarin derivatives are known to possess antioxidant properties, which are attributed to their ability to scavenge free radicals. nih.govnih.gov This activity is significant as oxidative stress from free radicals is implicated in various diseases. mdpi.com The antioxidant mechanism of coumarins can involve hydrogen atom transfer (HAT) to free radicals, resulting in resonance-stabilized radicals. rdd.edu.iq
The radical scavenging activity of coumarin derivatives has been evaluated against various radical species. nih.gov Structure-activity relationship studies have shown that the presence of certain functional groups, such as a phenolic coumarin ring and a benzothiazoline (B1199338) moiety, can contribute to the scavenging activity against free radicals. nih.gov For instance, coumarin-hydroxybenzohydrazide hybrids have demonstrated good radical scavenging ability and low toxicity. nih.gov The antioxidant potential of these compounds suggests they could protect against cellular damage caused by oxidative stress.
Other Pharmacological Activities
Coumarins have been extensively investigated for their anti-inflammatory properties. nih.gov Their mechanism of action involves multiple pathways, including the inhibition of enzymes responsible for the synthesis of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.gov Natural and synthetic coumarin derivatives have shown the ability to reduce tissue swelling and modulate the immune response. nih.gov
For example, certain coumarin derivatives have been found to inhibit lipoxygenase (LOX) and cyclooxygenase (COX), key enzymes in the inflammatory cascade. nih.gov Studies on 6-methylcoumarin (B191867) have demonstrated its ability to reduce the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, as well as inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in stimulated macrophages. nih.gov The anti-inflammatory effects of 6-methylcoumarin were found to be mediated through the regulation of MAPK and NF-κB signaling pathways. nih.gov The anti-inflammatory potential of coumarins is often correlated with their antioxidant properties. semanticscholar.org
Anticoagulant Activity
Coumarin and its derivatives are a well-established class of compounds, many of which exhibit significant anticoagulant properties. rdd.edu.iq These agents typically function as vitamin K antagonists, disrupting the hepatic synthesis of various blood clotting factors. rdd.edu.iq The core coumarin structure has been extensively modified to explore and optimize this activity, with substitutions at various positions of the benzopyrone ring system influencing the anticoagulant potency. Halogenation, in particular, has been a strategy employed in the design of coumarin derivatives with diverse biological activities. nih.gov
A review of the scientific literature reveals a significant interest in the anticoagulant potential of various substituted coumarins. For instance, studies on 4-hydroxycoumarin (B602359) derivatives have shown that bromination can lead to compounds with notable anticoagulant effects. Specifically, 6-bromo-4-hydroxycoumarin (B1524920) and its derivatives have been identified as having significant, albeit short-lived, anticoagulant activity. nih.gov Further research has highlighted that other brominated coumarin analogues, such as 4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile, exhibit higher in vivo anticoagulant activity, measured by prothrombin time (PT), than the widely used anticoagulant, warfarin (B611796). hu.edu.jo
Despite the known influence of bromine substitution on the anticoagulant effects of coumarins, specific experimental data on the anticoagulant activity of This compound is not available in the current body of scientific literature. While the presence of a bromo group at the 6-position might suggest potential activity, the impact of the 3-(2,5-dichlorophenylcarbamoyl) substituent on this property has not been documented. Research into coumarin-3-carboxamides has explored various biological activities, but their anticoagulant profiles are not as extensively characterized as other coumarin classes. researchgate.netnih.gov Therefore, the anticoagulant potential of this compound remains to be experimentally determined.
Table 1: Anticoagulant Activity of Selected Brominated Coumarin Analogues
| Compound Name | Test System | Key Findings | Reference |
|---|---|---|---|
| 6-Bromo-4-hydroxycoumarin | In vitro | Exhibited significant anticoagulant effect with a rapid, short duration. | nih.gov |
Antimelanogenesis Potential
The modulation of melanin (B1238610) synthesis, or melanogenesis, is a significant area of research in dermatology and cosmetology. Coumarin derivatives have been investigated for their potential to influence this pathway, with some analogues showing inhibitory effects on tyrosinase, a key enzyme in melanin production. The structural diversity of coumarins allows for a wide range of interactions with biological targets, making them an interesting scaffold for the development of new melanogenesis modulators.
Scientific investigations into the biological activities of coumarin-3-carboxamides, a class to which This compound belongs, have revealed potential in areas such as anticancer and antimicrobial applications. researchgate.netnih.gov Cytotoxic activity against cancer cell lines, including melanoma cells, is sometimes linked to pathways that can influence melanogenesis. For example, certain coumarin-3-carboxamide derivatives with fluoro-substituted benzamide (B126) moieties have demonstrated potent cytotoxicity against HeLa and HepG2 cancer cell lines. researchgate.net This indicates that the N-phenylcarbamoyl moiety can be critical for biological activity.
However, a direct investigation into the antimelanogenesis potential of This compound has not been reported in the available scientific literature. While the general class of coumarin-3-carboxamides has been synthesized and evaluated for various biological effects, their specific impact on melanin production remains a largely unexplored area. The influence of the 6-bromo and 2,5-dichlorophenyl substituents on this particular activity is unknown. Further research would be necessary to determine if this compound exhibits any inhibitory or stimulatory effects on melanogenesis.
Table 2: Cytotoxic Activity of Selected Coumarin-3-Carboxamide Analogues against Cancer Cell Lines
| Compound Name | Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide | HeLa | 0.39 µM | researchgate.net |
| N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide | HepG2 | 4.85 µM | researchgate.net |
| N-(2,5-difluorophenyl)-2-oxo-2H-chromene-3-carboxamide | HeLa | 0.75 µM | researchgate.net |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Influence of Halogenation (Bromo Moiety) at Position 6 on Biological Activity
The introduction of halogen atoms into the coumarin (B35378) scaffold is a widely utilized strategy to modulate its biological efficacy. The presence of a bromo moiety at the C6 position of the coumarin ring in 6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-coumarin is anticipated to significantly influence its activity, a concept supported by extensive research on related halogenated coumarins.
Halogenation, in general, enhances the lipophilicity of a molecule, which can lead to improved cell membrane penetration and bioavailability. Structure-activity relationship (SAR) studies have consistently shown that substitution at the C6 position of the coumarin nucleus can confer potent anticancer activity nih.gov. For instance, a series of 6- and 6,8-halogenated coumarins demonstrated notable antiproliferative effects against various tumor cell lines nih.govresearchgate.net. Specifically, the compound 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile was identified as having a significant antiproliferative effect in thyroid cancer-derived cells nih.govresearchgate.net. This suggests that the bromine atom at C6 is a critical contributor to cytotoxic activity.
The enhancement of biological activity by halogenation is often attributed to the ability of the halogen atom to form halogen bonds, which can increase the binding affinity of the compound for its biological targets nih.gov. The bromo group at C6 acts as an electron-withdrawing group, which can further potentiate the molecule's biological action nih.gov.
| Compound | Substituents | Antiproliferative Effect (CC₅₀ in µM) | Reference |
|---|---|---|---|
| Coumarin Analog 1 | 6,8-dibromo | ~20 µM | nih.govresearchgate.net |
| Coumarin Analog 2 | 6,8-diiodo | ~20 µM | nih.govresearchgate.net |
| Coumarin Analog 3 | 6-halogenated | Moderate Activity | nih.gov |
Significance of the Carbamoyl (B1232498) Linker and 2,5-Dichlorophenyl Substituent at Position 3
The substituent at the C3 position of the coumarin ring is a primary determinant of its pharmacological profile. In the target molecule, this position is occupied by a 2,5-dichlorophenylcarbamoyl group, which consists of a carbamoyl linker (-CONH-) attached to a 2,5-dichlorophenyl ring.
The coumarin-3-carboxamide scaffold is a cornerstone in the design of bioactive coumarin derivatives. The carboxamide linkage is recognized as a crucial feature for conferring anticancer properties nih.gov. Studies comparing coumarin-3-carboxylic acids with their corresponding N-phenyl coumarin-3-carboxamide derivatives found that the latter exhibited significantly enhanced potency against cancer cell lines like HepG2 nih.gov. This highlights the importance of the amide bond and the attached phenyl ring for cytotoxic activity. Beyond cancer, coumarin-3-carboxamides have also been investigated for other activities, such as vasorelaxant effects nih.gov.
Positional Effects of Substituents on the Coumarin Ring System
The specific placement of substituents on the coumarin nucleus is critical in determining both the type and potency of the biological response. The arrangement of a bromo group at C6 and the bulky carbamoyl moiety at C3 creates a distinct SAR profile.
As previously noted, substitution at C6 is frequently associated with enhanced anticancer effects, often more so than substitution at other positions like C8 nih.gov. Conversely, for antifungal activity, SAR studies indicate that substitutions on a 6-hydroxycoumarin (B196160) backbone tend to be less effective than modifications at the C7 position. The introduction of short aliphatic chains or electron-withdrawing groups at C7 on a 7-hydroxycoumarin template often favors fungicidal activity mdpi.com. This positional dependence underscores that a substituent beneficial for one type of activity at a specific position may be detrimental or ineffective for another. Therefore, the 6-bromo substitution in the target compound is strategically placed for potential antiproliferative action.
Electronic and Steric Contributions to Biological Potency and Selectivity
The biological potency of this compound is governed by a delicate balance of electronic and steric factors.
Electronic Effects: The molecule contains three potent electron-withdrawing halogen atoms (one bromine, two chlorine). Halogens exert a dual electronic influence: a deactivating inductive effect (-I) and a potentially activating resonance effect (+M) due to their lone pairs of electrons quora.com. The net effect is typically electron withdrawal, which has been shown to enhance the biological activity of the coumarin ring system nih.govmdpi.com. The electron-deficient nature of the halogenated rings can facilitate interactions with biological macromolecules.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a valuable computational tool for predicting the biological activity of compounds and guiding the design of more potent analogs. While no specific QSAR model for this compound has been reported, studies on structurally related coumarins provide significant insights.
3D-QSAR models have been effectively employed to direct the synthesis of novel halogenated coumarin-3-hydrazide derivatives as potent antifungal agents nih.gov. These models help to visualize the relationship between molecular properties and biological activity through contour maps. For instance, a 3D-QSAR study on a series of piperazine-carboxamide inhibitors revealed that electrostatic and hydrogen-bond acceptor properties were the most critical contributors to their inhibitory activity, accounting for 30.4% and 33.0% of the activity variance, respectively mdpi.com.
Such models typically analyze descriptors related to:
Steric Fields: Favorable and unfavorable regions for bulky groups.
Electrostatic Fields: The distribution of positive and negative potentials.
Hydrophobic Fields: Regions where lipophilic character is favored.
Hydrogen Bond Donor/Acceptor Fields: Areas where H-bond donors or acceptors enhance activity.
Applying these principles, a QSAR model for the target compound would likely highlight the importance of the electrostatic properties of the three halogen atoms and the hydrogen-bond donating/accepting capacity of the carbamoyl linker for its biological activity.
| Compound Class | Key Favorable Descriptors | Predicted Activity | Reference |
|---|---|---|---|
| Piperazine-Carboxamides | Electrostatic fields, H-bond acceptor properties | FAAH Inhibition | mdpi.com |
| Coumarin-3-Hydrazides | Steric and electronic properties of halogen substituents | Antifungal (SDH Inhibition) | nih.gov |
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Ligand-Protein Interactions and Binding Mode Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is crucial for understanding the mechanism of action of potential drug candidates like 6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-coumarin.
Docking studies with coumarin (B35378) derivatives have been performed on various protein targets, including enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), which are relevant in neurodegenerative diseases. researchgate.netnih.gov For instance, the docking of a similar compound, 3-(3′-bromophenyl)-6-methylcoumarin, into the MAO-B binding pocket revealed key polar, van der Waals, and hydrogen bonding interactions with the active site residues. researchgate.net Such analyses help in understanding how modifications to the coumarin scaffold can influence binding.
In a typical molecular docking workflow, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, this compound, is then computationally placed into the active site of the protein. Various scoring functions are used to evaluate the different binding poses and to identify the most stable complex.
A critical outcome of molecular docking is the identification of key amino acid residues that are essential for ligand binding. These "hotspots" are regions in the active site that contribute significantly to the binding energy. For coumarin derivatives, interactions with specific residues have been shown to be crucial for their inhibitory activity. For example, in the case of coumarin-based inhibitors of DNA gyrase, specific amino acids in the N-terminal domain of the B subunit are involved in the interaction. nih.gov The binding of coumarins to this site is competitive with ATP. unesp.br
For this compound, the bromine atom at the 6-position and the dichlorophenylcarbamoyl group at the 3-position are expected to play significant roles in defining its interactions with a target protein. The dichlorophenyl group, for instance, can engage in hydrophobic and π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan in the active site. The carbonyl group of the coumarin core and the amide linker can act as hydrogen bond acceptors, forming hydrogen bonds with appropriate donor residues in the protein.
Molecular docking simulations can provide a semi-quantitative prediction of the binding affinity, often expressed as a docking score or an estimated free energy of binding (ΔG). nih.gov These values are useful for ranking different compounds in a virtual screening campaign and for prioritizing them for experimental testing. While these scores are not always perfectly correlated with experimental values, they provide a valuable initial assessment.
| Computational Method | Predicted Parameter | Relevance for this compound |
|---|---|---|
| Molecular Docking | Binding Pose and Score | Predicts how the compound fits into a target protein's active site and provides an estimate of binding strength. |
| Binding Free Energy Calculation | ΔG of binding | Offers a more quantitative prediction of the binding affinity. |
| 3D-QSAR | Predicted Biological Activity (e.g., pIC50) | Relates the 3D structure of the compound to its biological activity, guiding modifications for improved potency. |
Molecular Dynamics Simulations for Conformational Stability and Dynamic Interactions
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in the complex over time, providing insights into the conformational stability of the binding pose and the dynamic nature of the interactions.
MD simulations have been employed to study the stability of complexes between coumarin derivatives and their target proteins. bohrium.comnih.gov These studies can reveal whether the initial binding pose predicted by docking is stable over a simulated timeframe (typically nanoseconds to microseconds). The analysis of the MD trajectory can show fluctuations in the ligand's position and changes in the interactions with the surrounding amino acid residues. For instance, MD simulations have been used to verify the stability of the binding of coumarin derivatives to the active site of CDK9. bohrium.com
For this compound, an MD simulation would be valuable to assess the stability of its interactions within a target's binding pocket. It could confirm the persistence of key hydrogen bonds and hydrophobic contacts, providing stronger evidence for the proposed binding mode.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Drug Discovery Candidates
The success of a drug candidate depends not only on its potency but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). Computational models are widely used to predict these properties early in the drug discovery process, helping to identify compounds with favorable drug-like characteristics.
For coumarin derivatives, in silico ADME predictions are routinely performed. researchgate.net A key set of guidelines used in these predictions is Lipinski's Rule of Five, which suggests that orally active drugs should generally have a molecular weight of less than 500 Da, a logP (a measure of lipophilicity) of less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors.
The predicted ADME properties for this compound can be calculated using various software tools. These predictions would provide an early indication of its potential for oral bioavailability and its likely metabolic fate.
| ADME Property | Computational Prediction Method | Significance |
|---|---|---|
| Absorption | Calculation of topological polar surface area (TPSA) and logP | Predicts the likelihood of gastrointestinal absorption. |
| Distribution | Prediction of blood-brain barrier permeability and plasma protein binding | Indicates how the compound will be distributed throughout the body. |
| Metabolism | Identification of potential sites of metabolism by cytochrome P450 enzymes | Predicts how the compound will be broken down in the body. |
| Excretion | Prediction of renal clearance | Indicates how the compound will be eliminated from the body. |
| Toxicity | Prediction of potential toxicities (e.g., hERG inhibition, mutagenicity) | Provides an early warning of potential safety issues. |
De Novo Drug Design and Virtual Screening Methodologies
Computational methods are not only used to analyze existing compounds but also to design new ones. De novo drug design algorithms can generate novel molecular structures that are predicted to bind to a specific target. springernature.com Virtual screening, on the other hand, involves the computational screening of large libraries of compounds to identify those that are most likely to be active against a target of interest.
The coumarin scaffold is a popular starting point for both de novo design and virtual screening campaigns due to its favorable pharmacological properties and synthetic accessibility. nih.gov For instance, virtual screening of compound libraries has led to the discovery of novel coumarin-based inhibitors of KRAS-G12C. nih.gov
While specific de novo design or virtual screening studies focusing on this compound may not be published, this compound could serve as a "hit" or a starting point for such computational efforts. By analyzing its predicted binding mode, medicinal chemists could use computational tools to design new analogs with improved potency, selectivity, or pharmacokinetic properties.
Analytical and Characterization Methodologies in Research
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, UV-Vis)
Spectroscopic methods are fundamental in determining the molecular structure of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the chemical environment of atoms and functional groups within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-coumarin, ¹H NMR and ¹³C NMR spectra would provide definitive evidence of its structure.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The protons on the coumarin (B35378) ring and the dichlorophenyl ring would appear in the aromatic region (typically δ 7.0-9.0 ppm). A key signal would be the singlet for the proton at the C4 position of the coumarin ring, which is expected to appear at a downfield chemical shift due to the influence of the adjacent carbonyl group and the carbamoyl (B1232498) substituent. nih.gov The N-H proton of the amide linkage would likely appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom. Characteristic signals would include those for the lactone carbonyl (C2) and the amide carbonyl, typically found in the δ 160-170 ppm range. nih.gov Carbons attached to electronegative atoms like bromine and chlorine would also have distinct chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. For coumarin derivatives, strong absorption bands are typically observed for the lactone carbonyl (C=O) stretching vibration, usually around 1700-1740 cm⁻¹. mdpi.commdpi.com Another prominent band would be the amide carbonyl stretching vibration from the carbamoyl group. Other expected peaks would include N-H stretching, aromatic C-H stretching, and C-Br/C-Cl stretching vibrations at lower frequencies. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems like coumarin. The UV-Vis absorption spectrum of coumarins is influenced by the substitution pattern on the benzopyrone ring. mdpi.comresearchgate.net For this compound, the spectrum would likely show absorption maxima (λmax) characteristic of the extended π-system. The presence of auxochromic substituents could cause a shift in the absorption bands compared to the parent coumarin structure. researchgate.net
Table 1: Expected Spectroscopic Data for this compound
| Technique | Feature | Expected Observation |
|---|---|---|
| ¹H NMR | Coumarin & Phenyl Protons | Signals in the aromatic region (δ 7.0-9.0 ppm) |
| C4-H Proton | Characteristic singlet at a downfield shift | |
| Amide N-H Proton | Broad singlet | |
| ¹³C NMR | Lactone & Amide Carbonyls | Resonances in the δ 160-170 ppm range |
| IR | Lactone C=O Stretch | Strong absorption band around 1700-1740 cm⁻¹ |
| Amide C=O Stretch | Strong absorption band around 1650-1680 cm⁻¹ | |
| N-H Stretch | Absorption band around 3200-3400 cm⁻¹ | |
| UV-Vis | π → π* Transitions | Characteristic absorption maxima (λmax) for the conjugated system |
Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, TLC)
Chromatographic methods are indispensable for separating the target compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for determining the purity of pharmaceutical compounds. A reversed-phase HPLC method would be suitable for this compound, likely using a C18 stationary phase. researchgate.net The mobile phase would typically consist of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. researchgate.netnih.gov Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance. This method allows for the quantification of the compound and the detection of any impurities.
Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method used to monitor the progress of a chemical reaction and for preliminary purity checks. bjbms.org For the analysis of coumarin derivatives, silica (B1680970) gel plates are commonly used as the stationary phase. researchgate.net A suitable mobile phase, often a mixture of a nonpolar solvent (like hexane (B92381) or ethyl acetate), would be developed to achieve good separation of the product from starting materials and byproducts. The spots on the TLC plate are typically visualized under UV light, where coumarins often exhibit fluorescence. bjbms.org
Table 2: Typical Chromatographic Methods for Coumarin Analysis
| Technique | Stationary Phase | Mobile Phase System (Example) | Detection Method |
|---|---|---|---|
| HPLC | C18 silica gel | Acetonitrile/Water or Methanol/Water gradient | UV-Vis Detector |
| TLC | Silica Gel 60 F₂₅₄ | Ethyl Acetate/Hexane mixture | UV light (254 nm / 366 nm) |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a crucial analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the confirmation of molecular weight and the study of fragmentation patterns.
Molecular Weight Confirmation
High-resolution mass spectrometry (HRMS) would be used to accurately determine the molecular weight of this compound. The calculated molecular weight for the chemical formula C₁₆H₈BrCl₂NO₃ is 413.057 g/mol . A key feature in the mass spectrum would be the distinctive isotopic pattern resulting from the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This unique pattern serves as a definitive confirmation of the elemental composition.
Fragmentation Analysis
Electron Ionization (EI) or Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) can be used to study the fragmentation of the molecule. The fragmentation pattern provides valuable structural information. For coumarin derivatives, common fragmentation pathways include the loss of a carbon monoxide (CO) molecule from the lactone ring. scispace.com Other expected fragmentations for this specific compound would involve the cleavage of the amide bond and subsequent fragmentation of the dichlorophenyl ring, providing further structural confirmation. worldwidejournals.com
Future Research Directions and Translational Perspectives
Rational Design and Synthesis of Next-Generation 6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-coumarin Analogues
The rational design of next-generation analogues of this compound will be pivotal in optimizing its biological activity, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on related coumarin-3-carboxamides have demonstrated that modifications at various positions of the coumarin (B35378) ring and the N-phenyl group can significantly influence their therapeutic effects.
Future synthetic strategies should focus on:
Modification of the Coumarin Core: Systematic substitution at positions 4, 5, 7, and 8 of the coumarin ring with different functional groups (e.g., hydroxyl, methoxy (B1213986), alkyl) can be explored to enhance target engagement and modulate physicochemical properties. For instance, the introduction of a methyl group at the 4-position of a related 6-bromocoumarin-3-carboxylic acid derivative was shown to convert its activity from inhibitory to potentiating at NMDA receptors.
Alterations of the Phenylcarbamoyl Moiety: The substitution pattern on the N-phenyl ring is crucial for activity. Investigating a wider range of halogen substitutions, as well as the introduction of electron-donating or electron-withdrawing groups, could lead to analogues with improved potency and target selectivity. Studies on similar 3-phenylcoumarin (B1362560) derivatives have shown that the nature and position of substituents on the phenyl ring are key determinants of their inhibitory activity against enzymes like monoamine oxidase B (MAO-B).
Scaffold Hopping and Hybridization: Replacing the coumarin core with other heterocyclic systems, a strategy known as scaffold hopping, could lead to novel chemotypes with retained or improved biological activity. Furthermore, creating hybrid molecules by linking the this compound scaffold to other pharmacophores has the potential to develop multi-target agents, for instance, by combining it with moieties known to inhibit other cancer-related targets.
| Modification Strategy | Rationale | Potential Outcome |
| Substitution on Coumarin Ring | Modulate electronics and sterics | Enhanced target binding, improved solubility |
| Varying N-phenyl Substituents | Optimize interactions in binding pocket | Increased potency and selectivity |
| Scaffold Hopping | Explore novel chemical space | Discovery of new lead compounds |
| Molecular Hybridization | Combine pharmacophores | Multi-target activity, overcoming resistance |
Exploration of Novel Therapeutic Indications and Biological Pathways
While the anticancer potential of coumarin-3-carboxamides is an area of active research, the structural motifs within this compound suggest its potential utility in other therapeutic areas.
Future research should investigate its efficacy in:
Neurodegenerative Diseases: Given that related 3-phenylcoumarin derivatives have shown potent and selective inhibition of MAO-B, an enzyme implicated in Parkinson's disease, this compound warrants investigation as a potential neuroprotective agent. Furthermore, some coumarin derivatives are being explored for their ability to inhibit cholinesterases and reduce amyloid-β aggregation, suggesting a potential role in Alzheimer's disease therapeutics.
Inflammatory Disorders: Coumarins are known to possess anti-inflammatory properties. Investigating the effect of this compound on key inflammatory pathways, such as those mediated by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, could reveal novel anti-inflammatory applications.
Infectious Diseases: Although many coumarin-3-carboxamides have shown limited antibacterial activity, the unique halogenation pattern of this compound may confer specific antimicrobial properties that warrant exploration against a broad panel of bacterial and fungal pathogens.
The identification of novel biological targets will be crucial. High-throughput screening against diverse enzyme and receptor panels, followed by molecular docking studies, can help elucidate the mechanism of action and identify novel therapeutic pathways.
| Potential Therapeutic Area | Rationale based on Related Compounds | Key Biological Targets for Investigation |
| Neurodegenerative Diseases | Inhibition of MAO-B and cholinesterases | MAO-B, Acetylcholinesterase, Butyrylcholinesterase, BACE-1 |
| Inflammatory Disorders | Known anti-inflammatory effects of coumarins | COX-1, COX-2, 5-LOX, NF-κB |
| Infectious Diseases | Potential for specific antimicrobial activity | Bacterial and fungal enzymes, cell wall synthesis pathways |
Investigation of Synergistic Effects with Established Therapies
A significant future direction for the clinical translation of this compound is its evaluation in combination with existing therapeutic agents. Combination therapies are a cornerstone of modern medicine, particularly in oncology, as they can enhance efficacy, reduce toxicity, and overcome drug resistance.
Combination with Chemotherapy: Investigating the synergistic or additive effects of this compound with standard chemotherapeutic drugs is a high priority. Coumarin derivatives have been shown to sensitize cancer cells to the effects of chemotherapy. Studies should be designed to assess whether it can lower the required doses of cytotoxic agents, thereby mitigating their side effects.
Combination with Radiotherapy: Some coumarins have been reported to counteract the side effects of radiotherapy. Preclinical studies could explore whether this compound can act as a radiosensitizer, increasing the susceptibility of tumor cells to radiation-induced damage while potentially protecting normal tissues.
Combination with Targeted Therapies: As more is understood about the specific molecular targets of this compound, there will be opportunities to combine it with targeted therapies that act on complementary pathways. For example, if it is found to inhibit a particular kinase, combining it with an inhibitor of a parallel signaling pathway could lead to a potent synergistic effect.
The checkerboard assay method can be employed in vitro to systematically evaluate the synergistic, additive, or antagonistic interactions between this compound and other drugs.
Development of Advanced Pre-clinical Models for Efficacy Evaluation (excluding human trials)
To accurately predict the therapeutic potential of this compound, it is essential to move beyond traditional 2D cell culture models and utilize more physiologically relevant preclinical systems.
Cancer Patient-Derived Organoids (CPDOs): These 3D in vitro models are derived from patients' tumors and retain key features of the original tumor, including its genetic and phenotypic heterogeneity. Evaluating the efficacy of this compound in a panel of CPDOs from different cancer types can provide valuable insights into its spectrum of activity and help identify potential biomarkers of response.
In Vivo Animal Models: While standard xenograft models in immunocompromised mice are a mainstay, the development of more sophisticated models is crucial. This includes patient-derived xenograft (PDX) models, which more closely mimic the human tumor microenvironment. For neurodegenerative indications, transgenic mouse models of Alzheimer's or Parkinson's disease will be indispensable for evaluating in vivo efficacy.
Zebrafish Xenograft Models: The zebrafish model offers a rapid and cost-effective in vivo platform for assessing the efficacy and toxicity of novel compounds. Its optical transparency allows for real-time imaging of tumor growth and response to treatment.
| Preclinical Model | Key Advantages | Information Gained |
| Cancer Patient-Derived Organoids | Retains patient tumor heterogeneity | Drug sensitivity, biomarker discovery |
| Patient-Derived Xenografts (PDX) | Mimics human tumor microenvironment | In vivo efficacy, response prediction |
| Transgenic Disease Models | Replicates specific disease pathology | Efficacy in neurodegenerative or other diseases |
| Zebrafish Xenografts | Rapid, high-throughput, transparent | In vivo efficacy, toxicity, anti-angiogenic effects |
Applications in Chemical Biology (e.g., as Molecular Probes, Biosensors)
The inherent fluorescence of the coumarin scaffold makes this compound and its derivatives attractive candidates for applications in chemical biology.
Fluorescent Molecular Probes: By modifying the structure to incorporate specific recognition motifs, analogues of this compound could be developed as fluorescent probes for detecting and imaging specific biomolecules, ions, or cellular processes. Coumarin-based probes have been successfully used for the in vivo imaging of amyloid-β plaques in mouse models of Alzheimer's disease and for detecting metal ions in biological systems. The halogen atoms on the parent compound could be exploited for further chemical modifications to attach targeting ligands or reactive groups.
Biosensors: The development of coumarin-based biosensors is a rapidly growing field. These sensors can be designed to produce a measurable change in fluorescence upon binding to a specific analyte, enabling the detection of disease biomarkers or environmental contaminants. The dichlorophenylcarbamoyl moiety could be engineered to act as a recognition element for specific proteins or enzymes.
Future work in this area would involve synthesizing a library of fluorescent analogues and screening them for their ability to bind to targets of interest. Successful probes could then be used for high-resolution imaging in cells and tissues, providing valuable tools for basic research and diagnostics.
Q & A
Q. How does the 2,5-dichlorophenyl group enhance bioactivity compared to other halogenated analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
